

Application Note: HPLC Method for the Analysis of Desmethyl Levofloxacin

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Compound of Interest		
Compound Name:	Desmethyl Levofloxacin	
Cat. No.:	B1670300	Get Quote

Introduction

Desmethyl Levofloxacin is a known impurity and a major metabolite of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The quantitative determination of **Desmethyl Levofloxacin** is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of **Desmethyl Levofloxacin**.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate **Desmethyl Levofloxacin** from Levofloxacin and other related impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier. The concentration of **Desmethyl Levofloxacin** is determined by comparing its peak area to that of a reference standard.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of **Desmethyl Levofloxacin**. The following protocol is a composite of validated methods found in the literature.[1][2][3]

1. Instrumentation and Materials



- HPLC System: A gradient-capable HPLC system equipped with a UV-Visible detector.
- Column: Inertsil ODS-3V C18, 250 x 4.6 mm, 5 μm particle size, or equivalent.[1]
- Data Acquisition: Chromatography data software.
- Analytical Balance: Capable of weighing to 0.01 mg.
- · Volumetric Glassware: Class A.
- Solvents: HPLC grade methanol and acetonitrile.
- Reagents: Ammonium acetate, cupric sulfate, L-Isoleucine, and water (HPLC grade or equivalent).
- 2. Preparation of Solutions
- Buffer Solution: Dissolve 8.5 g of ammonium acetate, 1.25 g of cupric sulfate, and 1.0 g of L-Isoleucine in 1000 mL of water.[1]
- Mobile Phase: Mix the Buffer solution and methanol in a ratio of 70:30 (v/v). Filter through a 0.45 μm membrane filter and degas.[1]
- Diluent: Use the Mobile Phase as the diluent.[1]
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of
 Desmethyl Levofloxacin reference standard in the diluent to obtain a known concentration.
- Sample Solution: Accurately weigh and dissolve the sample containing Desmethyl Levofloxacin in the diluent to a suitable concentration.
- 3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **Desmethyl Levofloxacin**.



Parameter	Condition
Column	Inertsil ODS-3V C18, 250 x 4.6 mm, 5 μm[1]
Mobile Phase	Buffer:Methanol (70:30, v/v)[1]
Flow Rate	0.7 mL/min[1]
Injection Volume	25 μL[1]
Column Temperature	42°C[1]
Detection Wavelength	340 nm[1]
Run Time	60 minutes[1]

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is not more than 2.0% and the tailing factor for the **Desmethyl Levofloxacin** peak is not more than 1.8.[1]

5. Analysis Procedure

Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak area for **Desmethyl Levofloxacin**.

6. Calculation

Calculate the concentration of **Desmethyl Levofloxacin** in the sample using the following formula:

Data Presentation

The following tables summarize the quantitative data for the HPLC method validation for the analysis of Levofloxacin and its impurities, including **Desmethyl Levofloxacin**.

Table 1: Method Validation Parameters[1][2]



Parameter	Result	
Linearity (Correlation Coefficient, r²)	> 0.998	
Accuracy (% Recovery)	98.0% - 102.0%	
Precision (%RSD)	< 2.0%	
Limit of Detection (LOD)	Signal-to-Noise Ratio of ~3	
Limit of Quantification (LOQ)	Signal-to-Noise Ratio of ~10	

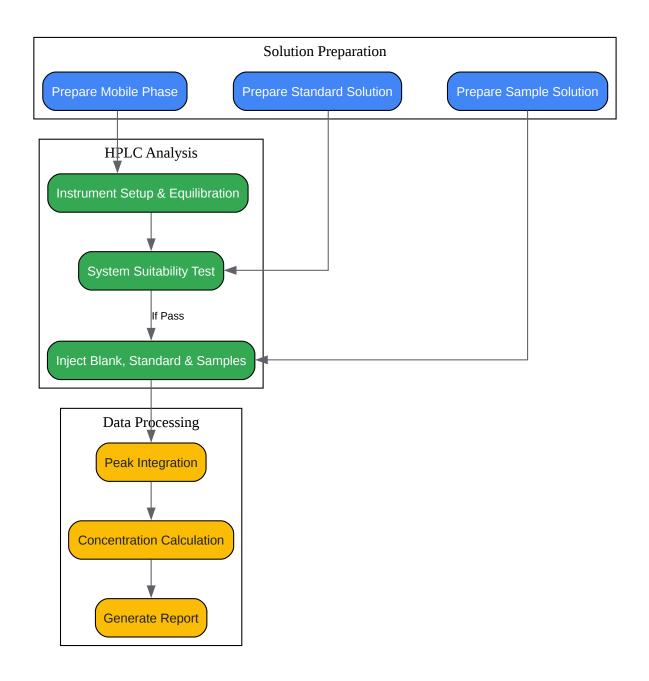
Table 2: Retention Time and Relative Retention Time[1]

Compound	Retention Time (min)	Relative Retention Time (RRT)
Desmethyl Levofloxacin	11.26	0.49
Levofloxacin	23.06	1.00

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.









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References

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